2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine
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Overview
Description
2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes both aromatic and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-ethyl-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an organic solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethyl-4-methoxyphenyl)ethynylthiophene
- (2-Ethyl-4-methoxyphenyl)methanamine
Uniqueness
2-(2-Ethyl-4-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and pyrrolidine rings makes it a versatile compound with potential applications across various fields. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-ethyl-4-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-4-11-8-12(16-3)5-6-13(11)14-7-10(2)9-15-14/h5-6,8,10,14-15H,4,7,9H2,1-3H3 |
InChI Key |
SXFSCWAAQVJKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2CC(CN2)C |
Origin of Product |
United States |
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